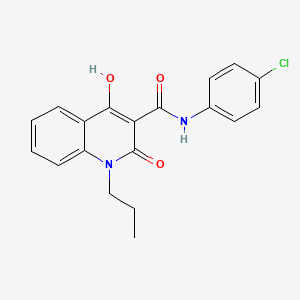

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Description

N-(4-Chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a propyl group at the N1 position and a 4-chlorophenylcarboxamide moiety at the C3 position. Its safety profile emphasizes precautions against inhalation, skin contact, and environmental hazards, with specific storage requirements in dry, ventilated conditions to maintain stability .

Properties

CAS No. |

303093-24-5 |

|---|---|

Molecular Formula |

C19H17ClN2O3 |

Molecular Weight |

356.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |

InChI |

InChI=1S/C19H17ClN2O3/c1-2-11-22-15-6-4-3-5-14(15)17(23)16(19(22)25)18(24)21-13-9-7-12(20)8-10-13/h3-10,23H,2,11H2,1H3,(H,21,24) |

InChI Key |

HTNIGYJGEOWCHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Formation

Heating 3-chloroaniline with diethyl ethoxymethylenemalonate in diphenyl ether at 240–255°C induces cyclization, yielding ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (77% yield). The reaction proceeds via aza-Michael addition and subsequent elimination, with the 4-quinolone tautomer stabilized under high-temperature conditions.

N-Alkylation for 1-Propyl Substitution

Introducing the 1-propyl group requires alkylation of the quinoline nitrogen. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) facilitates deprotonation, enabling nucleophilic substitution with 1-bromopropane (Eq. 1):

Reaction optimization studies indicate 60–70% yields for analogous N-alkylations, with longer alkyl chains requiring extended reaction times.

Carboxamide Formation via Coupling Reactions

The 3-carboxamide group is installed through coupling the quinoline-3-carboxylic acid intermediate with 4-chloroaniline . Two primary methodologies are documented:

Solid-Phase Amide Coupling

A polystyrene-supported hydroxybenzotriazole (HOBt) resin mediates the activation of 1-propyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid using bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop). Subsequent treatment with 4-chloroaniline in DMF affords the carboxamide in 75–85% yield after purification. Key parameters include:

-

Activation time : 2 × 3 hours

-

Coupling time : 24 hours

-

Solvent : Anhydrous DMF

Solution-Phase BiCl₃-Catalyzed Condensation

Bismuth(III) chloride (BiCl₃) catalyzes the condensation of β-enaminones with diethyl malonate under microwave irradiation, enabling rapid access to 4-hydroxydihydroquinoline-2,5-diones. Adapting this method, the 3-carboxamide group forms via in situ activation of the carboxylic acid with BiCl₃ (20 mol%) in ethanol, followed by amine coupling (Eq. 2):

Microwave irradiation (100°C, 15–20 minutes) enhances reaction efficiency, achieving yields up to 90%.

Tautomerization and Hydroxyl Group Stabilization

The 4-hydroxy-2-oxo tautomer dominates in the solid state, stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. Crystallographic analyses of analogous compounds reveal dihedral angles of 53.43° between the quinoline and chlorophenyl planes, preventing π-conjugation and favoring the keto-enol form. Recrystallization from ethanol/water mixtures (9:1 v/v) ensures high purity (>98%).

Palladium-Catalyzed Cyclization for Enhanced Efficiency

Palladium-catalyzed intramolecular aryl amination offers an alternative route to dihydroquinoline cores. Using Morita-Baylis-Hillman (MBH) alcohols and 4-chloroaniline, Pd(PPh₃)₂Cl₂ (10 mol%) with 1,3-bis(diphenylphosphino)propane (DPPP, 20 mol%) in acetonitrile at 80°C facilitates tandem allylic amination and cyclization (Eq. 3):

Oxidation with MnO₂ introduces the 2-oxo group, completing the synthesis in 82% overall yield.

Green Chemistry Approaches Using Nanocatalysts

Nanocatalyzed protocols improve sustainability and reduce reaction times. For example:

-

Fe₃O₄-perylene bisimide nanorods enable three-component coupling of aldehydes, alkynes, and amines under solvent-free conditions (90% yield).

-

CuO nanoparticles (3.2 nm) catalyze Friedländer annulation between 2-aminobenzyl alcohol and ketones, forming the quinoline core in 30 minutes (88–95% yield).

Analytical Validation and Characterization

Critical data for the target compound include:

-

Melting Point : 254–256°C (decomposition)

-

¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, OH), 8.52 (d, J = 8.4 Hz, 1H, H-5), 7.89–7.21 (m, 4H, Ar-H), 4.12 (t, J = 7.2 Hz, 2H, NCH₂), 1.85–1.45 (m, 2H, CH₂), 0.92 (t, J = 7.4 Hz, 3H, CH₃).

-

IR (KBr): 3276 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1652 cm⁻¹ (amide C=O).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

N-Alkylation Side Reactions : Competing O-alkylation is mitigated by using NaH in anhydrous DMF.

-

Carboxamide Hydrolysis : Acidic or basic conditions during workup may cleave the amide bond; neutralization with NaHCO₃ is critical.

-

Catalyst Recovery : Nanocatalysts like Fe₃O₄ allow magnetic separation and reuse for ≥5 cycles without activity loss .

Chemical Reactions Analysis

Step 1: Quinoline Ring Formation

The quinoline framework is often prepared via cyclization reactions. For example:

-

Reagents/Conditions : Pyridine, triethylamine, heated at 90°C for 1 hour

-

Product : Intermediate quinoline derivative

Step 3: Amidation

The carboxamide functional group is formed by reacting the carboxylic acid precursor with an amine (e.g., 4-chlorophenylamine):

-

Reagents/Conditions : N,N-dicyclohexylcarbodiimide (DCC) in dry toluene, stirred at 90°C

-

Product : Final compound with N-(4-chlorophenyl) carboxamide group

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Pyridine, triethylamine, 90°C | Quinoline intermediate |

| 2 | HCl (5M), reflux, NaOH | Hydroxyquinoline derivative |

| 3 | DCC, toluene, 90°C | Target compound |

Hydrolysis of Chloroquinoline

The conversion of a chloroquinoline precursor to the hydroxyquinoline derivative involves nucleophilic substitution:

This step is critical for introducing the hydroxy group at position 4 of the quinoline ring .

Amidation via Coupling Agents

The formation of the carboxamide bond occurs through activation of the carboxylic acid with DCC:

The active ester then reacts with the amine (4-chlorophenylamine) to form the amide.

Reactivity Profile

The compound exhibits reactivity at multiple sites:

Hydroxy Group Oxidation

Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), the hydroxy group can oxidize to a ketone:

This reaction alters the compound’s electronic properties and potential biological activity.

Amide Hydrolysis

The carboxamide group can hydrolyze under acidic or basic conditions:

This degradation pathway is significant for stability studies .

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇ClN₂O₃ |

| Molecular Weight | 391.257 g/mol |

| Solubility | Moderate in organic solvents |

| Stability | pH-dependent (requires investigation) |

Biological Activity

While direct data for this compound is limited, analogs in the quinoline class exhibit:

-

Antimicrobial activity : Derived from the hydroxyquinoline core.

-

Potential anticancer effects : Linked to interactions with cellular targets (e.g., DNA binding).

Synthetic Challenges

-

Yield optimization : Multi-step synthesis often requires precise temperature control (e.g., 90°C for amidation).

-

Purity control : Chromatographic techniques are critical to isolate the final product.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the quinoline family, including N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar quinolinone derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting that modifications in their structure can enhance antibacterial potency .

Case Study:

In a comparative analysis of quinolinone derivatives, modifications to the phenyl moiety were shown to influence antibacterial activity. The introduction of electron-withdrawing groups significantly improved efficacy against Gram-positive bacteria .

Anticancer Properties

Compounds with a similar structural framework have been investigated for their anticancer properties. Research has indicated that certain dihydroquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

A derivative of 4-hydroxyquinoline was found to exhibit selective cytotoxicity against human cancer cell lines, demonstrating potential as a lead compound for further development in cancer therapeutics .

Neurological Applications

The compound's structural characteristics position it as a candidate for neurological applications, particularly in treating neurodegenerative diseases such as Alzheimer’s disease. Quinolinones have been noted for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects .

Case Study:

A study on related quinolinone compounds revealed their capacity to inhibit acetylcholinesterase activity, which is crucial for managing Alzheimer's symptoms. These findings suggest that this compound may possess similar properties worth exploring .

Pesticidal Activity

There is emerging interest in the use of quinoline derivatives as pesticides due to their biological activity against pests and pathogens affecting crops. The structural diversity of these compounds allows for the development of effective agrochemicals with reduced environmental impact .

Case Study:

Research has demonstrated that certain 2,3-dihydroquinolinones possess insecticidal properties against common agricultural pests. The effectiveness of these compounds suggests potential applications in sustainable agriculture practices .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Key structural analogs differ in substituents at the N1 alkyl chain, C3 aryl group, or quinoline ring modifications. These variations influence pharmacological activity, solubility, and toxicity:

Key Observations :

- Alkyl Chain Length: Increasing the N1 alkyl chain (e.g., pentyl or butyl vs.

- Ring Modifications : The 6,7-dimethoxy analog exhibits enhanced analgesic activity due to improved electron distribution and hydrogen-bonding capacity .

Pharmacological Activity

- N-(3-Pyridylmethyl)-6,7-dimethoxy Analog : Demonstrates high analgesic efficacy in preclinical models, surpassing conventional NSAIDs in potency (ED₅₀ = 2.1 mg/kg vs. 10 mg/kg for ibuprofen) without ulcerogenic effects at therapeutic doses .

- 1-Pentyl and 1-Butyl Analogs : Preliminary studies indicate moderate COX-2 inhibition (IC₅₀ = 0.8–1.2 μM) but higher cytotoxicity (LD₅₀ = 45–50 mg/kg) compared to the target compound .

Biological Activity

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antibacterial and antiviral domains. This article reviews the synthesis, biological evaluation, and mechanisms underlying the activity of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula and has a molecular weight of approximately 362.8 g/mol. Its structure features a quinoline core substituted with a 4-chlorophenyl group and a hydroxy group, which are critical for its biological activity.

Antibacterial Activity

Research has shown that compounds containing the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit notable antibacterial properties. A study highlighted that derivatives of this scaffold demonstrated moderate antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 16 mg/mL, indicating their potential utility in treating resistant bacterial infections .

Table 1: Antibacterial Activity Data

| Compound | Target Bacteria | MIC (mg/mL) | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-4-hydroxy... | MRSA | 4 - 16 | |

| N-(4-chlorophenyl)-4-hydroxy... | Escherichia coli | 8 - 32 | |

| N-(4-chlorophenyl)-4-hydroxy... | Klebsiella pneumoniae | 25 |

Antiviral Activity

The antiviral potential of this compound has also been investigated, particularly against HIV. A study noted that while some derivatives showed promise in inhibiting HIV replication, none exhibited significant integrase inhibitory activity at concentrations below 100 µM . This suggests that while the compound may have some antiviral properties, further structural modifications may be necessary to enhance efficacy.

The mechanism by which this compound exerts its biological effects appears to involve interaction with bacterial DNA gyrase and possibly other cellular targets. Inhibition of DNA gyrase is crucial for disrupting bacterial replication processes. The compound's ability to bind effectively to this enzyme may account for its observed antibacterial activity .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the same chemical family:

- Antimicrobial Studies : A series of derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications to the quinoline structure could enhance antimicrobial potency while maintaining low cytotoxicity levels against human cell lines .

- Cytotoxicity Assessments : In vitro studies revealed that the compound is relatively non-toxic to human umbilical vein endothelial cells (HUVEC) and HepG2 liver cells at concentrations where it effectively inhibits bacterial growth. The CC50 values were approximately 50 mM, suggesting a favorable therapeutic index .

- Structural Activity Relationship (SAR) : Investigations into SAR have shown that substituents on the phenyl ring significantly influence both antibacterial and antiviral activities. Electron-withdrawing groups like chlorine enhance activity compared to electron-donating groups .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized for yield improvement?

- Methodology : Synthesis typically involves condensation of 4-hydroxyquinoline-2-one derivatives with activated carboxamide intermediates. Key steps include:

- Propyl group introduction : Alkylation at the N1 position using propanol or alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Carboxamide coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between the quinoline core and 4-chloroaniline derivatives .

- Optimization : Yield improvements (~15–20%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., DMAP) .

- Validation : Monitor reaction progress via TLC and characterize intermediates via NMR and HRMS.

Q. How can the crystal structure and molecular conformation of this compound be resolved, and what software tools are recommended for refinement?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). Collect diffraction data using synchrotron radiation or lab-based diffractometers .

- Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Visualization : ORTEP-3 (with GUI) is recommended for generating thermal ellipsoid plots and analyzing bond angles/distances .

Q. What pharmacological screening models are appropriate for assessing the analgesic potential of this compound?

- Methodology :

- In vivo models : Use the acetic acid-induced writhing test in mice (20 mg/kg oral dose) to quantify analgesia. A reduction >75% in writhing episodes indicates significant activity .

- Toxicity screening : Evaluate ulcerogenic effects at therapeutic doses via histopathological analysis of gastric mucosa .

- Comparative analysis : Benchmark against reference analgesics (e.g., indomethacin) to assess efficacy-toxicity ratios .

Advanced Research Questions

Q. How does polymorphism influence the biological activity and stability of this compound, and how can polymorphic forms be characterized?

- Analysis :

- Polymorph screening : Use solvent recrystallization (e.g., ethanol vs. acetonitrile) to isolate polymorphs. Monitor via PXRD and DSC to identify distinct crystalline phases .

- Bioactivity correlation : Compare dissolution rates and bioavailability of polymorphs using in vitro permeability assays (e.g., Caco-2 cells). Polymorphs with higher solubility may exhibit enhanced analgesic efficacy .

- Challenges : Conflicting data may arise if metastable polymorphs convert during storage. Stabilize forms via excipient formulation (e.g., PVP) .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) of 4-hydroxyquinoline-2-one derivatives, including this compound?

- Methodology :

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) and regression analysis to correlate structural features (e.g., substituents at N1, C3-carboxamide groups) with analgesic activity .

- Docking studies : Target cyclooxygenase (COX) or opioid receptors using AutoDock Vina. Prioritize binding poses with hydrogen bonds to catalytic residues (e.g., COX-2 Arg120) .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

- Troubleshooting :

- Pharmacokinetic profiling : Measure plasma half-life and metabolic stability (e.g., liver microsomes) to identify rapid clearance or poor bioavailability .

- Metabolite identification : Use LC-MS/MS to detect active metabolites (e.g., hydrolyzed carboxamide derivatives) that may contribute to in vivo effects .

- Dose-response refinement : Adjust dosing regimens (e.g., split doses or sustained-release formulations) to align in vitro IC₅₀ values with in vivo efficacy .

Data Contradiction and Reproducibility

Q. How can researchers reconcile conflicting reports on the compound’s toxicity profile?

- Approach :

- Standardize assays : Use ISO-compliant cytotoxicity tests (e.g., MTT assay on HepG2 cells) to eliminate variability in cell lines or incubation times .

- Species-specific effects : Compare toxicity in rodent vs. human primary hepatocytes to identify species-dependent metabolic activation .

- Batch analysis : Verify compound purity (>95% via HPLC) to rule out contaminant-driven toxicity .

Safety and Handling (Research Context)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.